Regioisomeric NCO Position: 3-Isocyanate vs. 4-Isocyanate vs. 6-Isocyanate Chromane
The isocyanate group in the target 3‑isomer is attached to the sp³‑hybridized C‑3 carbon of the chromane ring (SMILES: O=C=NC1COc2ccccc2C1) . This places the NCO group in a sterically constrained benzylic position adjacent to the endocyclic oxygen, distinctly different from the 4‑isomer (SMILES: C1COC2=CC=CC=C2C1N=C=O) where the NCO is also on the pyran ring but at the 4‑position, and the 6‑isomer (SMILES: C1CC2=C(C=CC(=C2)N=C=O)OC1) where the NCO is attached directly to the aromatic benzene ring. The 3‑position substitution creates a unique α‑ether isocyanate motif not present in the 4‑ or 6‑isomers.
| Evidence Dimension | NCO substitution position on chromane scaffold |
|---|---|
| Target Compound Data | 3‑position (benzylic, α‑to ring oxygen); SMILES: O=C=NC1COc2ccccc2C1 |
| Comparator Or Baseline | 4‑isomer (benzylic, β‑to ring oxygen); SMILES: C1COC2=CC=CC=C2C1N=C=O ; 6‑isomer (aromatic, non‑benzylic); SMILES: C1CC2=C(C=CC(=C2)N=C=O)OC1 |
| Quantified Difference | Qualitative regioisomeric distinction; position dictates steric accessibility and electronic character of NCO |
| Conditions | Structural comparison based on vendor‑supplied SMILES, InChI, and IUPAC nomenclature |
Why This Matters
Procurement of the incorrect regioisomer leads to a fundamentally different chemical entity with divergent reactivity, solubility, and downstream product properties, making CAS‑verified ordering essential.
